3,4-Dihydro-benzo[1,4]oxazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1,4-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBUTMYDZLUVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3,4 Dihydro Benzo 1 2 Oxazin 2 One and Its Derivatives
Conventional and Optimized Synthetic Routes to the 3,4-Dihydro-benzorsc.orgacs.orgoxazin-2-one Core
The traditional and most straightforward synthesis of the 3,4-dihydro-benzo rsc.orgacs.orgoxazin-2-one core often involves the cyclocondensation of 2-aminophenols with various reagents. A common method is the reaction of a 2-aminophenol (B121084) with chloroacetyl chloride. ijsr.net This reaction typically proceeds in the presence of a base to facilitate the formation of an intermediate that subsequently cyclizes to yield the desired benzoxazinone (B8607429). Another established route involves the reaction of 2-aminophenols with α-haloesters, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. ijsr.net
Optimization of these conventional methods has been a key focus to improve yields and reaction conditions. For instance, a two-step synthesis has been reported starting from 2-nitrophenol (B165410) and ethyl bromoacetate to form an ether intermediate, which is then reduced and cyclized in situ to provide the 2H-benzo[b] rsc.orgacs.orgoxazin-3(4H)-one. ijsr.net Another optimized approach involves the reaction of 2-aminophenol with chloroacetyl chloride in chloroform (B151607) with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TEBA) and sodium bicarbonate, followed by heating to achieve a good yield of the product. ijsr.net
A simple two-step procedure for the synthesis of 4-substituted 1,4-dihydro-benzo[d] rsc.orgnih.govoxazin-2-ones has been developed from readily available phthalides. This method involves an initial ring-opening aminolysis to form a primary 2-hydroxymethylbenzamide, which then undergoes a Hofmann rearrangement using bis(trifluoroacetoxy)iodobenzene (BTI) to furnish the benzoxazinone. nih.gov The use of dimethylformamide (DMF) as a solvent in the Hofmann rearrangement step was found to be crucial for achieving high yields. nih.gov
| Starting Material(s) | Reagent(s) | Product | Key Features |
| 2-Aminophenol | Chloroacetyl chloride, Base | 3,4-Dihydro-benzo rsc.orgacs.orgoxazin-2-one | Conventional, straightforward |
| 2-Aminophenol | Ethyl bromoacetate, K2CO3 | 3,4-Dihydro-benzo rsc.orgacs.orgoxazin-2-one | Established route |
| 2-Nitrophenol, Ethyl bromoacetate | Fe/Acetic acid | 2H-Benzo[b] rsc.orgacs.orgoxazin-3(4H)-one | Two-step, in situ cyclization |
| Phthalide | 1. Aluminum amide, 2. BTI, DMF | 4-Substituted-1,4-dihydro-benzo[d] rsc.orgnih.govoxazin-2-one | Two-step, high yield |
Contemporary Methodologies for Functionalized 3,4-Dihydro-benzorsc.orgacs.orgoxazin-2-one Synthesis
Modern synthetic chemistry has introduced innovative techniques to construct functionalized 3,4-dihydro-benzo rsc.orgacs.orgoxazin-2-ones with improved efficiency and sustainability.
Ultrasound-Assisted Synthesis of 3,4-Dihydro-benzorsc.orgacs.orgoxazin-2-one Derivatives
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and higher yields. While specific examples for the direct ultrasound-assisted synthesis of the parent 3,4-dihydro-benzo rsc.orgacs.orgoxazin-2-one are not extensively detailed in the provided context, the application of microwave-assisted synthesis, a related green chemistry technique, has been successfully employed for derivatives. nih.gov This suggests the potential for ultrasound to be a viable and efficient alternative for promoting the necessary bond formations in the synthesis of this heterocyclic system.
Green Chemistry Approaches in 3,4-Dihydro-benzorsc.orgacs.orgoxazin-2-one Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. A notable green approach for the synthesis of 3-aryl-2H-benzo[b] rsc.orgacs.orgoxazin-2-one derivatives, including the natural product cephalandole A, utilizes a metal-free, microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. nih.gov This method provides good yields (55-82%) and significantly reduces reaction times to 7-12 minutes. nih.gov
Another environmentally friendly, one-pot, multicomponent strategy has been developed for the synthesis of substituted 3,4-dihydro-2H-benzo[b] rsc.orgacs.orgoxazine (B8389632) analogues. acs.orgresearchgate.netnih.gov This catalyst-free method proceeds at room temperature and involves the in-situ formation of a Schiff base, followed by base-mediated alkylation and intramolecular cyclization, affording products in moderate to excellent yields with high diastereoselectivity. acs.orgresearchgate.netnih.gov Furthermore, a metal catalyst-free, one-pot synthesis of (3,4-dihydro-2H-benzo[b] rsc.orgacs.orgoxazin-2-yl)methanol derivatives has been achieved in water at room temperature by reacting 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (B78521). rsc.orgaurigeneservices.com
| Method | Key Features | Reactants |
| Microwave-Assisted SNAr | Metal-free, rapid (7-12 min), good yields (55-82%) | 3-Chloro-1,4-benzoxazin-2-one derivatives, Indoles |
| One-Pot Multicomponent Synthesis | Catalyst-free, room temperature, high diastereoselectivity | 2-Aminophenols, Phenacyl bromides, Base (e.g., Na2CO3) |
| One-Pot Synthesis in Water | Metal catalyst-free, room temperature, high regioselectivity | 2-Aminophenols, (±)-Epichlorohydrin, NaOH |
Metal-Catalyzed Syntheses of 3,4-Dihydro-benzorsc.orgacs.orgoxazin-2-one Analogues
Metal catalysis plays a pivotal role in the synthesis of complex organic molecules, including 3,4-dihydro-benzo rsc.orgacs.orgoxazin-2-one analogues. Copper-catalyzed reactions have been particularly effective. For instance, an efficient method for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones involves a ligand-free copper-catalyzed cascade reaction of a substituted chloroacetamide with a 2-halophenol. bohrium.com Another copper-catalyzed approach involves the coupling of o-halophenols and 2-halo-amides to produce various 2H-1,4-benzoxazin-3-(4H)-one scaffolds in good to excellent yields. ijsr.net
Palladium catalysis has also been utilized. A Pd-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles provides a route to chiral 3,4-dihydro-2H-benzo[b] rsc.orgacs.orgoxazines with good yield and enantioselectivity under a palladium-organo relay catalysis system. organic-chemistry.org Furthermore, the Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, has been employed to prepare 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines. mdpi.com
A novel silver-catalyzed domino approach has been developed for the synthesis of highly functionalized 1,4-dihydro-2H-1,3-benzoxazine-2-one derivatives from carbon dioxide. bohrium.com
| Catalyst | Reaction Type | Reactants | Product |
| Copper | Cascade Reaction | Substituted chloroacetamide, 2-Halophenol | 2H-1,4-Benzoxazin-3-(4H)-one |
| Copper | Coupling Reaction | o-Halophenol, 2-Halo-amide | 2H-1,4-Benzoxazin-3-(4H)-one |
| Palladium | Tandem Allylic Amination/Oxa-Michael Addition | Vinyl methylene cyclic carbonates, Bisnucleophiles | Chiral 3,4-Dihydro-2H-benzo[b] rsc.orgacs.orgoxazines |
| Palladium | Buchwald-Hartwig Cross-Coupling | Substituted bromobenzenes, 1,4-Benzoxazines | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines |
| Silver | Domino Reaction | Carbon dioxide, Precursor | 1,4-Dihydro-2H-1,3-benzoxazine-2-one derivatives |
Enantioselective Synthesis of Chiral 3,4-Dihydro-benzorsc.orgacs.orgoxazin-2-one Compounds
The synthesis of enantiomerically pure chiral 3,4-dihydro-benzo rsc.orgacs.orgoxazin-2-one compounds is of significant importance due to the stereospecific nature of many biological interactions. Several strategies have been developed to achieve high enantioselectivity.
Biocatalysis offers a powerful tool for enantioselective synthesis. Imine reductases have been used for the biocatalytic reduction of 2H-1,4-benzoxazines to furnish the corresponding 3,4-dihydro-2H-1,4-benzoxazines with up to 99% enantiomeric excess (ee). acs.org This process occurs under mild conditions in aqueous media. acs.org Another chemoenzymatic strategy involves the bioreduction of 1-(2-nitrophenoxy)propan-2-ones using alcohol dehydrogenase from Rhodococcus ruber (ADH-A) to produce enantiopure (S)-alcohols, which are key intermediates for chiral 3-methyl-3,4-dihydro-2H-benzo[b] rsc.orgacs.orgoxazines. researchgate.net
Metal-catalyzed asymmetric hydrogenation is another effective approach. An iridium-catalyzed asymmetric hydrogenation of 3-substituted 2H-benzo[b] rsc.orgacs.orgoxazin-2-ones using a bisphosphine-(thio)urea ligand (ZhaoPhos) has been shown to produce chiral dihydrobenzoxazinones with excellent enantioselectivities (up to >99% ee) and high yields. rsc.org A chiral phosphoric acid (CPA) can also catalyze the enantioselective desymmetrization of prochiral oxetanes to synthesize chiral 2H-1,4-benzoxazines in very good yield and high enantioselectivity. organic-chemistry.org
Furthermore, a versatile and general route for the asymmetric synthesis of a wide family of 3-methyl-3,4-dihydro-2H-benzo[b] rsc.orgacs.orgoxazines has been developed. researchgate.net While hydrolases were not suitable for the resolution of racemic cyclic nitrogenated amines, alternative chemoenzymatic strategies were successfully designed. researchgate.net
Retrosynthetic Analysis of Complex 3,4-Dihydro-benzorsc.orgacs.orgoxazin-2-one Structures
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules. For a complex 3,4-dihydro-benzo rsc.orgacs.orgoxazin-2-one structure, the analysis would typically involve disconnecting the molecule at key bonds to identify simpler, readily available starting materials.
A primary disconnection would be the amide bond within the oxazinone ring, leading back to a 2-aminophenol derivative and a two-carbon electrophile. For a 4-substituted derivative, a disconnection at the N-aryl bond via a Buchwald-Hartwig type reaction is a logical step, leading to an unsubstituted 3,4-dihydro-benzo rsc.orgacs.orgoxazin-2-one and an aryl halide. mdpi.com
For a chiral, substituted derivative, the retrosynthetic analysis would also need to consider the stereocenter. This might lead to a prochiral precursor that can be subjected to an enantioselective reaction, such as the asymmetric hydrogenation of a 2H-benzo[b] rsc.orgacs.orgoxazin-2-one. rsc.org Alternatively, a chiral pool synthesis approach could be envisioned, starting from a readily available chiral building block.
The synthesis of 4-substituted 1,4-dihydro-benzo[d] rsc.orgnih.govoxazin-2-ones from phthalides provides a clear example of retrosynthetic thinking. nih.gov The target molecule is disconnected at the N-C(O) and Ar-N bonds, leading back to a 2-hydroxymethylbenzamide, which in turn comes from the aminolysis of a phthalide. nih.gov
This systematic deconstruction allows for the identification of robust and efficient synthetic pathways to complex target molecules based on the 3,4-dihydro-benzo rsc.orgacs.orgoxazin-2-one core.
Chemical Transformations and Reaction Mechanisms of 3,4 Dihydro Benzo 1 2 Oxazin 2 One
Comprehensive Analysis of Reaction Pathways and Intermediates
The synthesis of the 3,4-Dihydro-benzo Current time information in Bangalore, IN.clockss.orgoxazin-2-one core can be achieved through various reaction pathways. One common method involves the reaction of 2-aminophenols with reagents like oxalyl chloride to form an intermediate 1,4-benzoxazinedione, which can then be further modified. nih.gov Another approach utilizes a two-step process starting from phthalides, involving aminolysis to form a 2-hydroxymethyl substituted benzamide, followed by a Hofmann rearrangement to yield the desired benzoxazinone (B8607429). nih.gov The Hofmann rearrangement likely proceeds through an isocyanate intermediate. nih.gov
More recent synthetic strategies focus on creating derivatives with specific functionalities. For instance, a metal catalyst-free, one-pot synthesis has been developed for racemic (3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.clockss.orgoxazin-2-yl)methanol derivatives by reacting 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (B78521) in water. rsc.org Additionally, domino reactions, which involve a cascade of transformations in a single step, have been employed. A Lewis acid-catalyzed reaction of 2-substituted-2-hydroxy-indane-1,3-diones with 1,4-benzoxazinone derivatives leads to polyheterocyclic compounds through an intramolecular [3+2] cycloaddition. researchgate.net
The formation of substituted 3,4-Dihydro-benzo Current time information in Bangalore, IN.clockss.orgoxazin-2-ones can also be achieved through visible-light-induced C(sp³)–H activation. In a photocatalyzed oxidative coupling reaction, 4-alkyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives react with various nucleophiles. rsc.org The proposed mechanism involves the deprotonation of an intermediate to form a radical, which then converts to an imine intermediate that reacts with the nucleophile. rsc.org
Nucleophilic and Electrophilic Reactivity of the 3,4-Dihydro-benzoCurrent time information in Bangalore, IN.clockss.orgoxazin-2-one Ring System
The reactivity of the 3,4-Dihydro-benzo Current time information in Bangalore, IN.clockss.orgoxazin-2-one ring system is characterized by its susceptibility to both nucleophilic and electrophilic attack, allowing for a wide array of chemical modifications.
Nucleophilic Reactions: The carbonyl group at the 2-position is a primary site for nucleophilic attack. For instance, 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Bangalore, IN.organic-chemistry.orgoxazin-4-one reacts with various nitrogen nucleophiles to yield quinazolinone derivatives and other related moieties. nih.gov It also reacts with oxygen nucleophiles like ethanol (B145695) to form an ethyl benzoate (B1203000) derivative. nih.gov The high electrophilicity at the C2 position of 1,4-benzoxazinediones makes them susceptible to nucleophilic attack, leading to aromatic substitution. nih.gov
Electrophilic Reactions: The benzene (B151609) ring of the benzoxazinone scaffold can undergo electrophilic substitution reactions. For example, 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Bangalore, IN.organic-chemistry.orgoxazin-4-one can react with carbon electrophiles such as benzaldehyde (B42025) derivatives. nih.gov
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the reactivity of these systems. Global reactivity indices, such as chemical potential and global nucleophilicity, can be calculated to predict the role of different compounds in a reaction. scispace.com For example, in the reaction between nitrilimine and ethyl 4-benzoyl-4H-benzo Current time information in Bangalore, IN.clockss.orgoxazine-2-carboxylate, the analysis of these indices helps to determine which molecule acts as the dipole and which as the dipolarophile. scispace.com
Transformations of Functional Groups on the 3,4-Dihydro-benzoCurrent time information in Bangalore, IN.clockss.orgoxazin-2-one Scaffold
The functional groups attached to the 3,4-Dihydro-benzo Current time information in Bangalore, IN.clockss.orgoxazin-2-one scaffold can be readily transformed to create a diverse library of derivatives.
A common transformation is the N-alkylation of the nitrogen atom in the oxazine (B8389632) ring. clockss.org This can be followed by functionalization of the aromatic ring. clockss.org For example, palladium-catalyzed cross-coupling reactions of 3,4-dihydro-10-iodo-3-iodomethylene- Current time information in Bangalore, IN.clockss.org-oxazino[4,3-a]indol-1-ones allow for the introduction of various functional groups. researchgate.net
Carboxylic acid derivatives of this scaffold can be converted into tert-butyl carbamates or N-alkyl(aryl)carboxamides. researchgate.net These carbamates can then be treated with hydrogen chloride to yield the corresponding amino derivatives. researchgate.net Subsequent acylation of these amines with reagents like acetic anhydride, benzoyl chloride, or sulfonyl chlorides provides N-acetamides, N-benzamides, and N-sulfonamides, respectively. researchgate.net
Ring-Opening and Ring-Closing Reactions Involving 3,4-Dihydro-benzoCurrent time information in Bangalore, IN.clockss.orgoxazin-2-one
Ring-opening and ring-closing reactions are fundamental to the synthesis and modification of the 3,4-Dihydro-benzo Current time information in Bangalore, IN.clockss.orgoxazin-2-one system.
A key synthetic route involves the ring-opening of phthalides via aminolysis to form a 2-hydroxymethyl-substituted primary benzamide. nih.gov This is followed by a ring-closing Hofmann rearrangement to furnish the benzoxazinone. nih.gov Another example is the Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols. organic-chemistry.orgacs.org This is followed by a copper(I)-catalyzed intramolecular C-N cyclization to afford 3,4-dihydro-1,4-benzoxazine derivatives. organic-chemistry.orgacs.org
The benzoxazine (B1645224) ring itself can undergo ring-opening. For instance, the reaction of 6,8-dibromo-2-ethyl-4H-benzo[d] Current time information in Bangalore, IN.organic-chemistry.orgoxazin-4-one with ethanol leads to the formation of an ethyl benzoate derivative, indicating the opening of the oxazine ring. nih.gov
Photochemical and Electrochemical Reactions of 3,4-Dihydro-benzoCurrent time information in Bangalore, IN.clockss.orgoxazin-2-one Derivatives
The photochemical and electrochemical properties of 3,4-Dihydro-benzo Current time information in Bangalore, IN.clockss.orgoxazin-2-one derivatives have been explored, revealing their potential in various applications.
Photochemical Reactions: 1,4-Benzoxazin-2-ones can undergo photocycloaddition reactions with electron-poor olefins. acs.org More recently, a photosynthetic method for producing 2H-benzo[b] Current time information in Bangalore, IN.clockss.orgoxazin-2-ones from aryl azides and α-ketoacids has been developed. researchgate.net This reaction is initiated by visible light and does not require any external additives, making it a sustainable process. researchgate.net The use of a continuous-flow system can significantly improve the efficiency of this photochemical reaction. researchgate.net
Electrochemical Properties: The electrochemical behavior of polymers derived from benzoxazines has been investigated. Poly(6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine) has been reported to exhibit photoconductivity. researchgate.net This property suggests potential applications in electronic devices and storage media. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 3,4 Dihydro Benzo 1 2 Oxazin 2 One
High-Resolution NMR Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. While complete NMR data for the unsubstituted 3,4-Dihydro-benzo rsc.orgfrontiersin.orgoxazin-2-one is not readily found, analysis of its derivatives provides significant insight into the expected chemical shifts and coupling constants.
For instance, studies on C3- and N4-substituted derivatives of the 2-oxo-benzoxazine core reveal characteristic signals. rsc.org In a derivative like 4-benzyl-3-(5-bromo-1H-indol-3-yl)-3,4-dihydro-2H-benzo[b] rsc.orgfrontiersin.orgoxazin-2-one, the protons on the benzoxazine (B1645224) ring system can be assigned, and the carbon signals, including the key carbonyl carbon (C=O), are identified in the ¹³C NMR spectrum. rsc.org The carbonyl carbon of the lactone ring in these structures typically appears around 164 ppm. rsc.org
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted 3,4-Dihydro-benzo rsc.orgfrontiersin.orgoxazin-2-one Derivative (Data is for 4-benzyl-3-(5-bromo-1H-indol-3-yl)-3,4-dihydro-2H-benzo[b] rsc.orgfrontiersin.orgoxazin-2-one) rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | 164.4 |
| C3 | 5.29 (s, 1H) | 55.3 |
| N4-CH₂ | 4.62 (d), 4.07 (d) | 51.6 |
| Benzene (B151609) Ring | 7.13-6.85 (m) | 141.9, 134.0, 121.8, 120.2, 116.6, 113.8 |
Note: The data presented is for a complex derivative and serves as an example. The chemical shifts for the unsubstituted parent compound would differ.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by identifying the vibrational modes of functional groups. For the 3,4-Dihydro-benzo rsc.orgfrontiersin.orgoxazin-2-one scaffold, the most prominent feature is the lactone carbonyl (C=O) stretching vibration.
In various derivatives, this C=O stretch is consistently observed in the region of 1725-1758 cm⁻¹. frontiersin.org For example, in 3-(1H-benzo[d] rsc.orgmdpi.comarkat-usa.orgtriazol-1-yl)-2H-benzo[b] rsc.orgfrontiersin.orgoxazin-2-one, a sharp peak is noted at 1751 cm⁻¹. frontiersin.org Other characteristic bands include the N-H stretch (for N-unsubstituted derivatives), C-O-C (ether) stretches, and aromatic C-H and C=C vibrations.
Table 2: Characteristic FT-IR Absorption Bands for 3,4-Dihydro-benzo rsc.orgfrontiersin.orgoxazin-2-one Derivatives
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |
| Lactone Carbonyl | C=O Stretch | 1725 - 1758 | frontiersin.org |
| Ether Linkage | C-O-C Stretch | ~1200 - 1250 | arkat-usa.org |
| Aromatic Ring | C=C Stretch | ~1400 - 1600 | arkat-usa.org |
| Amine (if N-H) | N-H Stretch | ~3300 - 3400 | arkat-usa.org |
High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While HRMS data for the parent compound is not available in the cited literature, numerous derivatives have been characterized, confirming their expected molecular formulas. For example, the [M+H]⁺ ion for 3,4-diphenyl-3,4-dihydro-2H-benzo[b] rsc.orgfrontiersin.orgoxazine (B8389632) was found at m/z 288.13830, which corresponds closely to the calculated value for C₂₀H₁₈NO. mdpi.com This technique is invaluable for verifying the successful synthesis of new derivatives within this class of compounds.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. Definitive crystallographic data for the unsubstituted 3,4-Dihydro-benzo rsc.orgfrontiersin.orgoxazin-2-one is not described in the available results.
However, crystal structures have been determined for related compounds, such as derivatives of the isomeric 3,4-dihydro-2H-benzo[e] rsc.orgarkat-usa.orgoxazine. mdpi.com These studies reveal details like the half-chair conformation of the oxazine ring and the planar arrangement of the benzene ring. mdpi.com Similar structural features would be expected for the 2-one isomer, but without a specific crystal structure analysis, definitive parameters cannot be provided. Studies on related oxazine and thiazine (B8601807) derivatives often rely on X-ray crystallography to establish the structure of newly synthesized compounds. rsc.org
Chiroptical Spectroscopic Techniques (e.g., ECD, ORD) for Absolute Configuration
Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute configuration of chiral molecules. The parent compound, 3,4-Dihydro-benzo rsc.orgfrontiersin.orgoxazin-2-one, is achiral and therefore does not exhibit chiroptical properties.
However, if a substituent is introduced at the C3 position, a stereocenter is created, leading to enantiomers. For such chiral derivatives, ECD and ORD would be powerful tools for assigning the (R) or (S) configuration. The analysis would involve comparing the experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods. While the kinetic resolution of chiral 1,4-benzoxazines has been reported, specific ECD or ORD data for chiral 2-one derivatives are not present in the search results. shd-pub.org.rs
Computational Chemistry and Theoretical Investigations of 3,4 Dihydro Benzo 1 2 Oxazin 2 One
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties
Quantum chemical calculations, especially Density Functional Theory (DFT), are a cornerstone for investigating the electronic characteristics of 3,4-dihydro-benzo ias.ac.inresearchgate.netoxazin-2-one and its analogues. These methods are used to predict molecular geometries, electronic distributions, and various quantum chemical parameters that correlate with the molecule's stability and reactivity.
A common approach involves geometry optimization using DFT methods, such as B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional), often paired with basis sets like 6-311+G(d,p) or 6-31G(d,p). ias.ac.inscispace.comdergipark.org.tr These calculations provide the equilibrium conformation of the molecule and allow for the determination of key electronic properties. scispace.comdergipark.org.tr
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to undergo electronic transitions. nih.gov Reactivity descriptors such as electronegativity, chemical potential, hardness, and softness are also calculated from HOMO and LUMO energies to provide a more detailed picture of the molecule's reactivity. nih.gov
Table 1: Calculated Electronic Properties for a Benzoxazinone (B8607429) Derivative (Note: This table is illustrative, based on typical data from DFT studies on related structures. The values are representative of the types of data generated.)
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -1.8 eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 3.45 Debye | B3LYP/6-31G(d,p) |
Molecular Modeling and Conformational Analysis of 3,4-Dihydro-benzoias.ac.inresearchgate.netoxazin-2-one and its Derivatives
The three-dimensional structure and conformational flexibility of the 3,4-dihydro-benzo ias.ac.inresearchgate.netoxazin-2-one ring system are crucial to its function, particularly in a biological context. Molecular modeling and conformational analysis are used to explore the potential shapes a molecule can adopt and their relative energies.
The 1,4-oxazine ring in these compounds is not planar and typically adopts a distorted semi-chair or half-chair conformation as its minimum energy state. mdpi.com This is a result of the ring strain inherent in a six-membered ring containing two different heteroatoms (nitrogen and oxygen). The specific conformation can be influenced by the presence and position of substituents on the ring. nih.gov
Computational methods are used to calculate the optimized structural parameters, including bond lengths, bond angles, and dihedral angles. ias.ac.in For example, in a derivative of 3,4-dihydro-1,4-benzoxazin-2-one, DFT calculations revealed a nearly planar heterocyclic ring, a feature that was confirmed by comparison with crystallographic data of similar compounds. ias.ac.in The planarity of the system can be assessed by examining key dihedral angles within the molecule. ias.ac.in
Table 2: Selected Optimized Geometrical Parameters for a Benzoxazinone Derivative (Note: This table is illustrative, based on typical data from DFT studies on related structures.)
| Parameter | Bond/Angle | Calculated Value (Å/°) | Method/Basis Set |
|---|---|---|---|
| Bond Length | C=O | 1.22 Å | B3LYP/6-311+G(d,p) |
| Bond Length | C-N | 1.38 Å | B3LYP/6-311+G(d,p) |
| Bond Angle | O-C-N | 115.5° | B3LYP/6-311+G(d,p) |
| Dihedral Angle | C-N-C-C | -175.2° | B3LYP/6-311+G(d,p) |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions involving the 3,4-dihydro-benzo ias.ac.inresearchgate.netoxazin-2-one scaffold. By simulating reaction mechanisms, researchers can identify intermediates, locate transition states, and calculate activation energies, providing a deeper understanding of reaction feasibility and kinetics.
For example, the synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones often involves a cyclization step. researchgate.net Theoretical simulations can model these intramolecular ring-closure reactions to determine the most energetically favorable pathway. This can involve calculating the energy profile of the reaction, from reactants through the transition state to the final product.
While specific transition state simulations for the parent compound are not widely published, the principles are well-established. Such studies would typically involve locating the transition state structure on the potential energy surface and performing frequency calculations to confirm it is a true first-order saddle point (i.e., having exactly one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. These methods have been applied to understand the formation mechanisms of related heterocyclic systems. nih.gov
Prediction of Spectroscopic Parameters
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to aid in the identification and characterization of newly synthesized compounds. For the 3,4-dihydro-benzo ias.ac.inresearchgate.netoxazin-2-one system, theoretical calculations are used to predict vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. ias.ac.inscispace.com
Vibrational frequencies are calculated using methods like B3LYP, and the results are often scaled by an empirical factor to compensate for anharmonicity and other approximations inherent in the calculations. ias.ac.inscispace.com These predicted frequencies and their corresponding vibrational modes can then be compared with experimental FT-IR and Raman spectra to assign the observed bands. scispace.com For example, the characteristic N-H and C=O stretching vibrations can be accurately predicted. scispace.com
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). ias.ac.in It calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. ias.ac.in
The Gauge-Including Atomic Orbital (GIAO) approach is commonly used to compute NMR chemical shifts (¹H and ¹³C). nih.gov The calculated chemical shifts are then correlated with experimental data, often showing a strong linear relationship, which aids in the structural elucidation of complex derivatives. nih.gov
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Benzoxazinone Derivative (Note: This table is illustrative, based on typical data from computational studies on related structures.)
| Spectroscopy | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| FT-IR | N-H stretch (cm⁻¹) | 3484 cm⁻¹ | 3480 cm⁻¹ |
| UV-Vis | λmax (nm) | 285 nm | 282 nm |
| ¹³C NMR | C=O shift (ppm) | 165.2 ppm | 166.1 ppm |
Cheminformatics and Data Mining Applied to 3,4-Dihydro-benzoias.ac.inresearchgate.netoxazin-2-one Analogues
Cheminformatics and data mining techniques are increasingly applied to large libraries of compounds to identify structure-activity relationships (SAR) and predict the properties of novel molecules. For analogues of 3,4-dihydro-benzo ias.ac.inresearchgate.netoxazin-2-one, these approaches can accelerate the discovery of new drug candidates or materials with desired properties.
Molecular docking, a key cheminformatics tool, is used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.gov This has been applied to libraries of 1,4-benzoxazin-2-ones to understand their interactions with targets like DNA or various enzymes, helping to rationalize their observed biological activities, such as anticancer or antidiabetic effects. nih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical application. Algorithms are used to estimate properties like a molecule's ability to cross the blood-brain barrier or its potential for toxicity based on its structure. nih.gov By screening virtual libraries of 3,4-dihydro-benzo ias.ac.inresearchgate.netoxazin-2-one analogues, researchers can prioritize which compounds to synthesize and test experimentally, saving time and resources. nih.gov These predictive models are built upon data from large chemical databases and employ machine learning and other statistical methods.
Role of 3,4 Dihydro Benzo 1 2 Oxazin 2 One As a Versatile Chemical Synthon and Scaffold
Applications in Complex Molecule Synthesis as a Key Building Block
The 3,4-Dihydro-benzo lew.rooxazin-2-one skeleton is a fundamental component in the synthesis of more intricate molecular architectures. researchgate.net Its value as a synthon stems from the ability to introduce a variety of functional groups at several positions on the bicyclic ring system. acs.org Chemists utilize this scaffold to construct molecules with potential therapeutic applications, including antitubercular and anticancer agents. nih.govmdpi.com
For instance, the synthesis of novel 1,4-benzoxazinone-based compounds as potential agents against Mycobacterium tuberculosis involves modifying the core structure. nih.gov A series of 1,4-benzoxazin-2-one-hydrazone derivatives were synthesized by condensing various aromatic and heterocyclic aldehydes with a carbohydrazide (B1668358) attached to the benzoxazinone (B8607429) core. nih.gov This modular approach allows for the creation of a diverse set of molecules for biological screening. nih.gov Similarly, in the development of anticancer agents, the 3,4-dihydro-2H-1,4-benzoxazine scaffold is prepared and subsequently elaborated through methods like the Buchwald–Hartwig cross-coupling to introduce aryl substituents, leading to compounds with significant potency against various cancer cell lines. mdpi.com
The versatility of this building block is further demonstrated in one-pot, multicomponent reactions that efficiently generate substituted 3,4-dihydro-2H-benzo[b] lew.rooxazine (B8389632) analogues. acs.org These methods often proceed with high diastereoselectivity, providing access to complex, functionally substituted benzoxazine (B1645224) scaffolds that are primed for further transformation into multifaceted molecular structures for pharmaceutical applications. acs.org
Contributions to Combinatorial Chemistry and Library Synthesis
The structural attributes of 3,4-Dihydro-benzo lew.rooxazin-2-one make it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The ability to introduce diversity at multiple points on the molecule is a key advantage for generating large numbers of related compounds for high-throughput screening.
One notable example involves the use of 1,5-difluoro-2,4-dinitrobenzene (B51812) as a starting material to synthesize a diverse range of benzo lew.rooxazin-3-one-based compounds. acs.org This approach led to the creation of not only simple benzoxazinones but also novel tricyclic systems. acs.org Following the initial synthesis, a chemical library based on one of the novel tricyclic scaffolds was synthesized using parallel solution-phase reactions, showcasing the utility of the benzoxazinone core in generating a collection of structurally related molecules for further investigation. acs.org
The development of efficient, one-pot synthetic procedures further enhances the applicability of this scaffold in library synthesis. ijsr.net For example, a chemoselective synthesis of 2H-benzo[b] lew.rooxazin-3(4H)-one derivatives from o-aminophenols and 2-bromoalkanoates has been developed using DBU in an ionic liquid, providing high yields in short reaction times. ijsr.net Such robust and efficient methods are crucial for the rapid generation of compound libraries needed in modern drug discovery. The adaptability of the benzoxazinone core allows for the creation of diverse sets of molecules to explore structure-activity relationships (SAR) systematically. acs.org
Development of Agrochemical Research Compounds
The 1,4-benzoxazin-3-one framework is a recognized pharmacophore in the development of novel agrochemical agents, particularly fungicides. nih.gov Compounds derived from this scaffold have demonstrated significant biological activity against a variety of plant pathogens. nih.gov
Research has focused on designing and synthesizing derivatives that exhibit potent antifungal properties. In one study, a series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were created and tested against several fungal strains, including Gibberella zeae and Phytophthora infestans. nih.gov The results indicated that certain substitutions on the benzoxazinone skeleton and the acylhydrazone part led to moderate to good antifungal activity. nih.gov
The table below summarizes the antifungal activity of selected 1,4-benzoxazin-3-one derivatives against various phytopathogenic fungi.
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
| 5e | P. infestans | 65.4 |
| 6c | G. zeae | 72.5 |
| 6d | P. sasakii | 68.9 |
| 6g | C. wilt | 75.8 |
| 6h | G. zeae | 78.3 |
| Data sourced from antifungal activity screenings of novel 1,4-benzoxazin-3-one derivatives. nih.gov |
Furthermore, naturally occurring benzoxazinones, such as DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one), isolated from plants like maize, exhibit a range of biological properties including phytotoxic, antimicrobial, and insecticidal effects, highlighting the inherent potential of this chemical class in agrochemical applications. nih.gov Synthetic derivatives, such as those with a 6-methoxy group, have also been explored for creating herbicides with selective activity. chemshuttle.com The development of efficient synthetic routes to access these compounds in high yields is crucial for their potential agronomic use. nih.gov
Utilization in Polymer and Materials Science Research
The benzoxazinone structure is a valuable component in the field of polymer and materials science, primarily due to the thermal stability and desirable properties it imparts to polymers. Benzoxazinone-based monomers can be used to create high-performance polymers with applications as UV absorbers and in advanced composites. lew.rogoogle.comuvabsorber.com
Benzoxazinones are known to be effective UV absorbers, capable of absorbing a broad spectrum of UV radiation, which makes them suitable for protecting polymeric materials from light-induced degradation. google.comuvabsorber.com These compounds are particularly useful in engineering plastics like polycarbonates, polyamides, and polyesters. google.com The key properties desired for these applications include high heat resistance, low volatility, and good compatibility with the polymer matrix. google.comuvabsorber.com
In another application, the benzoxazinone moiety has been incorporated as a linking group in the synthesis of well-defined amphiphilic star block copolymers. rsc.org For example, a tetra-arm star polymer of poly(ε-caprolactone) was functionalized with a benzoxazinone derivative to link hydrophilic poly(ethylene glycol) arms. rsc.org This demonstrates the utility of the benzoxazinone structure in creating complex polymer architectures.
Furthermore, the incorporation of benzoxazinone structures into polyimide backbones has been investigated to create materials with enhanced properties. lew.ro Fluorinated poly(benzoxazinone-imide)s have been synthesized, showing good solubility and high thermal stability, which are desirable characteristics for high-performance materials used in demanding applications. lew.ro
Design of Coordination Compounds Featuring 3,4-Dihydro-benzobenchchem.comlew.rooxazin-2-one Ligands
The 3,4-Dihydro-benzo lew.rooxazin-2-one scaffold and its derivatives are effective ligands for the formation of coordination compounds with various metal ions. The presence of nitrogen and oxygen donor atoms allows these molecules to chelate with metals, forming stable complexes with diverse geometries and potential applications in catalysis and materials science. researchgate.netmdpi.com
A notable example involves the synthesis of a novel ONNO tetradentate Schiff base ligand derived from 3-hydrazino-1,4-benzoxazine-2-one. researchgate.net This ligand was used to prepare a series of metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Characterization studies revealed that the geometry of the resulting complexes varied, with Cu(II) and Zn(II) forming octahedral structures, while Co(II) and Ni(II) complexes exhibited a mix of octahedral and square planar geometries. researchgate.net
The table below lists the metal ions and the resulting geometries of the coordination complexes formed with the benzoxazinone-derived ligand.
| Metal Ion | Coordination Geometry |
| Co(II) | Octahedral & Square Planar |
| Ni(II) | Octahedral & Square Planar |
| Cu(II) | Octahedral |
| Zn(II) | Octahedral |
| Data from a study on metal complexes supported by an ONNO tetradentate Schiff base ligand derived from hydrazino benzoxazine. researchgate.net |
In a different context, benzoxazine-functionalized porphyrins have been synthesized and subsequently complexed with metal ions like Ni(II) and Zn(II). mdpi.com These metal ions were found to act as catalysts for the thermal ring-opening polymerization of the benzoxazine units and also improved the thermal stability of the resulting polymer. mdpi.com This highlights the dual role of metal coordination in both directing the material's structure and enhancing its properties.
Chemical Structure Activity Relationship Sar Investigations of 3,4 Dihydro Benzo 1 2 Oxazin 2 One Derivatives
Impact of Substituent Effects on Chemical Reactivity and Stability
Research has shown that the presence of electron-withdrawing groups on the aromatic ring generally favors the formation of dihydro intermediates in certain synthetic pathways. mdpi.com For instance, in the acid-catalyzed reaction of anthranilic acids with ortho esters to form benzoxazinones, electron-withdrawing substituents on the aromatic ring of the anthranilic acid lead to the formation of the dihydro intermediate. mdpi.com Conversely, electron-donating groups tend to favor the formation of the fully aromatic benzoxazin-4-one. mdpi.com
The stability of the benzoxazine (B1645224) ring is also influenced by substituent effects. For example, in the synthesis of 2-substituted-4H-benzo[d] mdpi.comnih.govoxazin-4-ones, the presence of a strong electron-withdrawing nitro group on the anthranilic acid starting material resulted in lower yields, suggesting a destabilizing effect on the transition state or the final product. mdpi.com
A systematic study on the polymerization of benzoxazines with substituents on the phenolic part revealed a correlation between the electronic effects of the substituents and the polymerization behavior. conicet.gov.ar This highlights the profound impact of substituents on the reactivity of the oxazine (B8389632) ring.
Interactive Table: Impact of Substituents on the Synthesis of Benzoxazinone (B8607429) Derivatives
| Starting Material Substituent | Reaction Condition | Predominant Product | Reference |
|---|---|---|---|
| Electron-withdrawing group (e.g., -NO2) | Acid-catalyzed cyclization | Dihydro intermediate | mdpi.com |
| Electron-donating group | Acid-catalyzed cyclization | Benzoxazine-4-one | mdpi.com |
Stereochemical Influence on Reaction Pathways and Selectivity
The stereochemistry of 3,4-dihydro-benzo mdpi.comresearchgate.netoxazin-2-one derivatives plays a critical role in determining reaction pathways and the selectivity of chemical transformations. The presence of chiral centers in the molecule can lead to the formation of different stereoisomers, each potentially exhibiting unique reactivity.
For instance, the synthesis of chiral 3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netoxazines has been achieved with high enantioselectivity through methods like chiral phosphoric acid-catalyzed desymmetrization of prochiral oxetanes. organic-chemistry.org This demonstrates that the stereochemical outcome of a reaction can be controlled by employing chiral catalysts.
In another example, the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives via a Lewis acid-catalyzed SN2-type ring opening of activated aziridines followed by intramolecular C-N cyclization proceeded with excellent enantio- and diastereospecificity. organic-chemistry.org This underscores the importance of stereocontrol in the synthesis of these heterocyclic compounds. The use of chiral ligands, such as WingPhos in palladium-catalyzed reactions, has also enabled the regio- and enantioselective synthesis of chiral vinyl-substituted dihydro-2H-benzo[b] mdpi.comresearchgate.net-oxazines. organic-chemistry.org
The introduction of substituents can create stereogenic centers, and the subsequent chemical modifications must consider the potential for generating diastereomers. To avoid the complexity of separating and identifying active enantiomers, synthetic routes are often designed using homochiral starting materials. nih.gov
Correlation of Electronic and Steric Parameters with Spectroscopic Data
The electronic and steric properties of substituents on the 3,4-dihydro-benzo mdpi.comresearchgate.netoxazin-2-one scaffold have a direct and measurable impact on their spectroscopic characteristics, such as nuclear magnetic resonance (NMR) and infrared (IR) spectra.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. A study on a series of benzoxazines with systematically varied para-substituents on the phenolic ring showed subtle but significant trends in NMR resonances. conicet.gov.ar These shifts can be correlated with the electronic nature of the substituents.
Infrared Spectroscopy: IR spectroscopy is a valuable tool for studying substituent effects on the vibrational frequencies of specific functional groups. For instance, the stretching frequencies of carbonyl (C=O) and thiocarbonyl (C=S) groups in 4-substituted phenyl-4,5-dihydrobenzo[f] mdpi.comresearchgate.netoxazepin-3(2H)-ones and -thiones have been shown to be influenced by the electronic effects of the substituents on the phenyl ring. researchgate.net Single and dual substituent parameter analysis can be applied to quantify the transmission of these effects. researchgate.net
Computational studies, such as Density Functional Theory (DFT), are often employed to complement experimental spectroscopic data. These calculations can provide insights into the optimized geometry of the molecules and help in the assignment of vibrational frequencies. researchgate.netresearchgate.net
Interactive Table: Spectroscopic Data for Substituted Benzoxazine Derivatives
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
|---|---|---|---|---|
| 6-Cyano-3-phenyl | --- | --- | 1145 (asymmetric C-N-C), 941 (benzoxazine-related) | conicet.gov.ar |
| 6-Nitro-3-phenyl | --- | --- | 1356 (symmetric NO₂), 1225 (asymmetric C-O-C), 1155 (asymmetric C-N-C), 930 (benzoxazine-related) | conicet.gov.ar |
Positional Isomerism and its Chemical Implications on Synthetic Outcomes
Positional isomerism in benzoxazinones, which arises from the different possible arrangements of the heteroatoms and the carbonyl group in the heterocyclic ring, has significant implications for their synthesis and chemical properties. The main structural isomers include benzo mdpi.comnih.govoxazin-4-ones, benzo mdpi.comresearchgate.netoxazin-3-ones, and benzo mdpi.comresearchgate.netoxazin-2-ones. mdpi.com
The specific isomer obtained in a synthetic reaction is often dictated by the choice of starting materials and reaction conditions. For example, the reaction of o-iodophenols with unsymmetrical carbodiimides can lead to the regioselective synthesis of benzo[e]-1,3-oxazin-2-imine-4-ones. acs.org Similarly, using 2-hydroxy-3-iodopyridine instead of an iodophenol results in the formation of pyrido[3,2-e]-1,3-oxazin-4-one derivatives. acs.org
The position of substituents on the benzoxazine ring also plays a crucial role in determining the synthetic outcome. For instance, in the synthesis of PARP1 inhibitors based on the 3-oxo-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netoxazine scaffold, the introduction of nitro or amino groups at different positions on the phenyl portion of the benzodioxine ring led to a dramatic loss of activity, highlighting the importance of substituent positioning for biological function. nih.gov
Furthermore, the reactivity of the benzoxazine system can be altered by its fusion to other heterocyclic rings. For example, the synthesis and reactivity of the 3,4-dihydro-1H- mdpi.comresearchgate.netoxazino[4,3-a]indole system have been explored, demonstrating how the fusion of an indole (B1671886) ring influences the chemical properties of the oxazine moiety. researchgate.net
Future Perspectives and Emerging Avenues in 3,4 Dihydro Benzo 1 2 Oxazin 2 One Research
Innovation in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of 3,4-dihydro-benzo Current time information in Bangalore, IN.researchgate.netoxazin-2-one and its derivatives is a key area of contemporary research. Traditional synthetic routes often involve hazardous reagents and generate significant waste. Current time information in Bangalore, IN. Modern approaches, however, are increasingly aligned with the principles of green chemistry, emphasizing atom economy, the use of safer solvents, and energy efficiency.
Recent innovations have focused on catalyst-free and one-pot multicomponent reactions. For instance, a green and efficient catalyst-free, mild, one-pot, multicomponent synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazine (B8389632) analogues. researchgate.netresearchgate.net This method proceeds through the in situ formation of a Schiff base, followed by base-mediated alkylation and subsequent intramolecular cyclization, affording the products in moderate to excellent yields. researchgate.netresearchgate.net Another robust and metal-catalyst-free method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in water at room temperature, which is noted for its high regioselectivity and broad substrate scope. dntb.gov.uagoogle.com
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the synthesis of benzoxazinone (B8607429) derivatives, offering advantages such as reduced reaction times, improved yields, and simplified workup procedures. nih.govresearchgate.netfepbl.comresearchgate.net One study reported a microwave-assisted, environmentally benign green protocol for synthesizing functionalized (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-2-ones in excellent yields of up to 97%. acs.org
The use of alternative and green reaction media, such as water and deep eutectic solvents (DES), is another significant trend. dntb.gov.uaresearchgate.net Catalyst-free synthesis of 1,4-benzoxazinones has been achieved by the condensation of 2-aminophenols and dimethyl-2-oxo-glutarate in methanol (B129727) at room temperature. flagera.eu Furthermore, catalyst-free reactions of α-keto acids with 2-aminophenols in water have been shown to efficiently produce benzoxazinones, with the products being easily purified by simple filtration and washing. researchgate.net
| Synthetic Method | Key Features | Reactants | Conditions | Yield (%) | Reference(s) |
| One-Pot, Multicomponent Synthesis | Catalyst-free, mild conditions, diastereoselective | 2-aminophenol (B121084), aldehyde, phenacyl bromide | Na2CO3, DMF, room temp. | 41-92 | lew.ro |
| Metal Catalyst-Free Synthesis | One-pot, uses water as solvent, high regioselectivity | 2-aminophenol, (±)-epichlorohydrin | NaOH, water, room temp. | up to 70 | dntb.gov.uagoogle.com |
| Microwave-Assisted Synthesis | Rapid, high yield, green protocol | 2-aminophenol, phenacyl bromides | Cs2CO3, microwave irradiation | up to 97 | researchgate.netacs.org |
| Catalyst-Free Synthesis in Water | Environmentally benign, simple workup | α-keto acids, 2-aminophenols | Water, catalyst-free | Not specified | researchgate.net |
| Ball-Milling Synthesis | Solvent-free, mild conditions | 1,4-benzoxazin-2-ones, malonate derivatives | FeCl2·2H2O, DDQ | High | researchgate.net |
Unexplored Reactivity Patterns and Novel Transformations
Beyond established synthetic routes, researchers are actively exploring the untapped reactivity of the 3,4-dihydro-benzo Current time information in Bangalore, IN.researchgate.netoxazin-2-one core to access novel and complex molecular architectures. A significant area of interest is the functionalization of this scaffold through cross-dehydrogenative coupling (CDC) reactions. These reactions allow for the direct formation of C-C or C-heteroatom bonds from two C-H bonds, representing a highly atom-economical approach. frontiersin.org For example, a novel C(sp³)–C(sp²) cross-dehydrogenative-coupling method has been developed to react benzoxazin-2-one derivatives with various indoles, facilitated by the combined use of ball milling and Fe(II) catalysis. mdpi.com Another efficient method involves an I2-catalyzed intramolecular dehydrogenative C–O coupling reaction to produce a range of substituted benzoxazinones. acs.org
Photochemical transformations offer another avenue for novel reactivity. A photochemical alkyne migration has been reported to provide rapid access to the benzoxazinone scaffold, representing the first reported photochemical synthesis of this heterocycle. mdpi.com Additionally, visible-light-promoted hydroalkylation of dialkyl azodicarboxylates with benzoxazinone derivatives has been demonstrated. tandfonline.com The study of photochromism in spiropyran derivatives of the 1,3-benzoxazinone series has also been a subject of research, highlighting the potential for developing light-sensitive materials. researchgate.netmdpi.com
Bioisosteric transformation is another innovative strategy being employed, particularly in the context of drug discovery. In one study, various spiro scaffolds were generated as novel bioisosteres of the 3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-6-yl moiety, leading to the discovery of potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. This structure-based drug discovery approach demonstrates the potential for modifying the benzoxazinone core to achieve desired biological activities.
| Transformation Type | Description | Catalyst/Conditions | Key Findings | Reference(s) |
| Cross-Dehydrogenative Coupling | C(sp³)–C(sp²) coupling of benzoxazin-2-ones with indoles. | Ball milling, Fe(II) catalysis | Rapid, high-yield synthesis of indolyl-benzoxazin-2-ones. | mdpi.com |
| Cross-Dehydrogenative Coupling | Intramolecular C-O bond formation via C-H activation. | I2-catalysis | Metal-free, high atom economy, broad substrate scope. | acs.org |
| Photochemical Reaction | Photochemical alkyne migration to form the benzoxazinone scaffold. | Photochemical irradiation | First reported photochemical synthesis of a benzoxazinone. | mdpi.com |
| Bioisosteric Transformation | Generation of spiro scaffolds as bioisosteres of the benzoxazinone moiety. | Structure-based design | Discovery of potent and reversible MAGL inhibitors. |
Advancements in Computational Design and Predictive Chemistry
Computational chemistry is playing an increasingly vital role in the exploration of 3,4-dihydro-benzo Current time information in Bangalore, IN.researchgate.netoxazin-2-one derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) are being employed to predict the biological activities, reactivity, and properties of these compounds, thereby guiding synthetic efforts and accelerating the discovery process.
Three-dimensional QSAR (3D-QSAR) studies have been successfully applied to understand the structural requirements for the antiplatelet activity of substituted benzoxazinones. Current time information in Bangalore, IN.mdpi.com These studies have identified key pharmacophoric features, such as hydrogen bond acceptors and aromatic and hydrophobic regions, that are crucial for biological activity. Current time information in Bangalore, IN.mdpi.com Similarly, 3D-QSAR studies on benzoxazinone analogs of Efavirenz have provided insights into their HIV-1 reverse transcriptase inhibitory activity, highlighting the importance of electrostatic, hydrophobic, and steric field descriptors. cnrs.fr
Molecular docking simulations are another powerful tool for predicting the binding modes of benzoxazinone derivatives with biological targets. Such studies have been used to investigate the potential of these compounds as antitubercular agents by predicting their binding affinity to enzymes like pantothenate synthetase (panC). google.comscispace.com In one study, compounds with a high predicted binding affinity in docking studies also showed significant in vitro antitubercular activity. google.com In silico molecular docking has also been used to predict the antibacterial potential of newly synthesized 3-aryl-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-2-one derivatives against targets in Mycobacterium tuberculosis. fepbl.comresearchgate.net
Density Functional Theory (DFT) calculations are being used to investigate the electronic properties, reactivity, and reaction mechanisms of benzoxazinones. ikm.org.mybenthamscience.comacs.org For instance, DFT studies have been used to elucidate the mechanism of a transition-metal-free synthesis of benzoxazinones, suggesting a pathway involving a Current time information in Bangalore, IN.researchgate.netH shift and extrusion of carbon monoxide. ikm.org.my DFT has also been employed to study the substituent effects and reaction mechanisms in the transformation of CO2 into benzoxazinone derivatives. researchgate.net
| Computational Method | Application Area | Key Insights | Reference(s) |
| 3D-QSAR | Antiplatelet and anti-HIV activity prediction. | Identification of key pharmacophoric features for biological activity. | Current time information in Bangalore, IN.mdpi.comcnrs.fr |
| Molecular Docking | Antitubercular and antibacterial drug design. | Prediction of binding modes and affinities to biological targets. | fepbl.comresearchgate.netgoogle.comscispace.com |
| Density Functional Theory (DFT) | Reaction mechanism elucidation and property prediction. | Understanding electronic properties, reactivity, and reaction pathways. | researchgate.netikm.org.mybenthamscience.comacs.org |
Expanding Applications in Advanced Materials and Chemical Technologies
The unique structural and chemical properties of the 3,4-dihydro-benzo Current time information in Bangalore, IN.researchgate.netoxazin-2-one scaffold are paving the way for its application in advanced materials and various chemical technologies, extending beyond its traditional role in medicinal chemistry.
One of the most promising areas is in the development of high-performance polymers. Benzoxazine (B1645224) monomers, which are structurally related to benzoxazinones, are precursors to polybenzoxazine resins, a class of thermosetting polymers with excellent thermal stability, flame retardancy, and mechanical properties. researchgate.netnih.govresearchgate.netmdpi.comcnrs.fr Research is ongoing to synthesize novel benzoxazine monomers, including those containing functional groups like allyl groups, to create thermosets with even higher glass transition temperatures and improved thermal stability. researchgate.net The synthesis of poly(benzoxazinone-imide)s containing hexafluoroisopropylidene groups is another example of creating advanced polymers with enhanced solubility and thermal stability for potential use in electronics. lew.ro
The fluorescent properties of certain benzoxazinone derivatives are being explored for applications in organic light-emitting devices (OLEDs) and sensors. researchgate.netscientific.net For instance, an orange fluorescent 2-[2-(p-toluenesulphonylamino)-5-chlorophenyl]-6-chloro-4H-3,1-benzoxazin-4-one (Cl-TSB) has been synthesized and shown to be a suitable orange emitter for non-dopant OLEDs. researchgate.netscientific.net The development of benzoxazinone derivatives linked to ion-responsive units, such as monoaza-15-crown-5, has led to fluorescent chemosensors for cation detection. acs.org Furthermore, the incorporation of benzoxazine monomers into matrices with electrically conductive 2D materials like graphene oxide is being investigated for the fabrication of highly sensitive pressure sensors. flagera.eu
In the realm of chemical technologies, benzoxazinones have long been recognized for their potential in agriculture as natural pesticides and herbicides. google.comresearchgate.netnih.gov Recent research continues to explore the synthesis of novel benzoxazinone derivatives and their mimics, such as 1,4-benzothiazinones, for weed control. mdpi.com The encapsulation of these bioactive compounds in host molecules like cucurbiturils is also being studied to enhance their stability and efficacy in agrochemical formulations. acs.org Additionally, the use of benzoxazinone derivatives as functional dyes in various industries is an area of active investigation. researchgate.netmdpi.comscispace.com
| Application Area | Specific Use | Key Features and Findings | Reference(s) |
| High-Performance Polymers | Polybenzoxazine resins | Excellent thermal stability, flame retardancy, and mechanical properties. | researchgate.netnih.govresearchgate.netmdpi.comcnrs.fr |
| Poly(benzoxazinone-imide)s | Enhanced solubility and thermal stability for electronics applications. | lew.ro | |
| Organic Electronics & Sensors | Organic Light-Emitting Diodes (OLEDs) | Benzoxazinone derivatives as fluorescent emitters. | researchgate.netscientific.net |
| Chemical Sensors | Fluorescent chemosensors for cation detection and pressure sensors. | flagera.euacs.org | |
| Agrochemicals | Herbicides and Pesticides | Natural and synthetic benzoxazinones for weed and pest control. | google.commdpi.comresearchgate.netnih.gov |
| Functional Dyes | Industrial Dyes | Use in dye and pharmaceutical industries. | researchgate.netmdpi.comscispace.com |
Q & A
Q. Q: What are the foundational synthetic routes for 3,4-Dihydro-benzo[1,4]oxazin-2-one, and how do reaction conditions influence yield?
A: The compound is synthesized via cyclization reactions of substituted aniline derivatives with carbonyl-containing reagents. Key methods include:
- Classical cyclocondensation : Using chloroacetyl chloride or similar electrophiles under reflux in aprotic solvents (e.g., THF or DCM). Reaction temperature (80–120°C) and stoichiometric ratios are critical for minimizing side products .
- Microwave-assisted synthesis : Significantly reduces reaction time (from hours to minutes) while improving yield (e.g., 75% to 92%) by enhancing reaction homogeneity. Example: Synthesis of (Z)-3-(2-(2,4-dichlorophenyl)-2-oxoethylidene)-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one under microwave irradiation .
- Bromo derivatives : Introducing bromine at the 5-position via electrophilic substitution, requiring precise control of brominating agents (e.g., NBS) and inert atmospheres to avoid over-halogenation .
Structural Characterization
Q. Q: What analytical techniques are most effective for confirming the structure of this compound derivatives?
A:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and ring conformation. For example, H NMR of 4-benzyl derivatives shows distinct deshielded protons at δ 5.44 (oxazine C-H) and δ 4.64/4.19 (benzyl CH) .
- UV/Vis Spectroscopy : Detects conjugation patterns; the compound’s λ at 270–290 nm correlates with the aromatic π→π* transitions .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as seen in crystal structures of 4-(2-nitrobenzyl)-3-phenyl derivatives .
Biological Activity Screening
Q. Q: How are initial biological activities of this compound derivatives assessed?
A:
- Enzyme inhibition assays : For example, brominated derivatives exhibit α-chymotrypsin inhibition (IC ~5 µM) via competitive binding at the active site .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) reveal MIC values ranging from 8–32 µg/mL for hydroxyl-substituted analogues .
- CNS activity : Patent data suggests modulation of 5-HT receptors, with IC values <100 nM in serotonin uptake inhibition assays .
Advanced Synthesis Optimization
Q. Q: What advanced methodologies improve the efficiency of synthesizing functionalized derivatives?
A:
- Mechanochemical synthesis : Ball milling enables catalyst-free C–H activation, as demonstrated in indole-functionalized derivatives (91% yield, 3 h reaction time) .
- Photocatalysis : Visible-light-induced C(sp)–H activation for cross-dehydrogenative coupling, producing aryl-substituted derivatives without metal catalysts .
- Regioselective halogenation : Using FeCl·4HO/TBHP systems to direct halogenation to specific positions (e.g., C-7 methylation via radical intermediates) .
Structure-Activity Relationship (SAR) Studies
Q. Q: How do substituents influence the pharmacological profile of this compound?
A:
- Hydroxyl groups at C-6 : Enhance solubility and hydrogen-bonding interactions, improving CNS penetration (e.g., 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol) .
- Piperidine/piperazine hybrids : Increase neuroprotective effects by modulating dopamine receptors, as seen in 3-(Piperidin-3-yl) derivatives .
- Electron-withdrawing groups (NO, Cl) : Improve protease inhibition but reduce metabolic stability .
Mechanistic Insights
Q. Q: What mechanistic pathways underlie the biological activity of this compound derivatives?
A:
- Serine protease inhibition : Bromo derivatives act as competitive inhibitors by mimicking the tetrahedral transition state, validated via kinetic studies (K ~2.3 µM) .
- 5-HT receptor modulation : Molecular docking shows piperazine-substituted analogues occupy the orthosteric binding pocket, disrupting serotonin reuptake .
- Anticancer activity : Induction of apoptosis via ROS-mediated mitochondrial dysfunction, observed in MCF-7 breast cancer cells (IC ~15 µM) .
Green Chemistry Approaches
Q. Q: Are there eco-friendly synthetic routes for this compound?
A:
- Solvent-free mechanochemistry : Ball milling reduces waste and energy consumption, achieving 85–95% yields in indole-functionalized derivatives .
- Aqueous-phase reactions : Using water as a solvent for hydroxylation or amidation, though limited to hydrophilic derivatives .
Comparative Studies with Analogues
Q. Q: How does this compound compare to structurally similar heterocycles?
A:
- vs. Thiazine derivatives : Oxazine analogues exhibit lower cytotoxicity but higher metabolic stability due to reduced sulfur-mediated toxicity .
- vs. Quinoline derivatives : Oxazinones show superior antimicrobial activity but weaker intercalation with DNA .
- vs. Benzodiazepines : Reduced sedative effects but comparable anxiolytic potency in murine models .
Analytical Challenges
Q. Q: What are the key challenges in characterizing complex derivatives?
A:
- Regioisomer discrimination : LC-MS/MS with CID fragmentation distinguishes C-5 vs. C-7 substituted isomers via unique fragment ions (e.g., m/z 151 vs. 165) .
- Polymorphism detection : DSC and PXRD identify crystalline forms, critical for patenting and formulation .
Future Directions
Q. Q: What unmet research needs exist for this compound class?
A:
- Targeted drug delivery : Developing prodrugs (e.g., diacetate esters) to improve bioavailability .
- Multi-target ligands : Designing hybrids with oxadiazole or naphthyridine moieties for dual 5-HT/MAO inhibition .
- Computational modeling : QSAR studies to predict substituent effects on BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
